N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
Overview
Description
N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine: is an organic compound that features a benzylamine core with a dimethylaminoethoxy substituent. This compound is of interest due to its unique structural properties, which combine both amine and ether functionalities, making it versatile for various chemical applications.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of active pharmaceutical ingredients , suggesting that it may interact with various biological targets depending on the specific drug it is used to produce.
Mode of Action
As a tertiary amine, it may act as a weak base . It could potentially interact with its targets through hydrogen bonding or ionic interactions, given its polar nature and the presence of the dimethylamino and ethoxy groups.
Biochemical Pathways
It’s worth noting that the compound can be synthesized from dimethylamine and ethylene oxide , which are involved in various biochemical pathways.
Pharmacokinetics
Given its polar nature and relatively low molecular weight (13319 g/mol ), it could potentially be well-absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic transformations and renal elimination, respectively, but this would need to be confirmed through pharmacokinetic studies.
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds, including active pharmaceutical ingredients . The resulting effects would therefore depend on the specific compounds it is used to produce.
Action Environment
The action, efficacy, and stability of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, pH, and the presence of oxidizing agents or acids . Its efficacy could also be influenced by the specific biological environment in which it is active, including the presence of other molecules, pH, and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzylamine and 2-(dimethylamino)ethanol.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: The product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.
Reduction: Reduction reactions can convert the amine group to a primary amine or even to an alkane under strong reducing conditions.
Substitution: The benzylamine moiety allows for various substitution reactions, such as nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines or alkanes.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its amine functionality.
Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of drugs, particularly those targeting the central nervous system.
Industry:
Surfactants: The compound is used in the production of surfactants and emulsifiers due to its amphiphilic nature.
Corrosion Inhibitors: It is also employed in formulations for corrosion inhibition in various industrial applications.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylaminoethoxy functionality but lacks the benzylamine core.
N,N-Dimethylbenzylamine: Contains the benzylamine core but lacks the ethoxy substituent.
Uniqueness:
Structural Combination: The unique combination of benzylamine and dimethylaminoethoxy functionalities makes N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine particularly versatile.
Reactivity: The presence of both amine and ether groups allows for a wide range of chemical reactions, making it useful in various synthetic applications.
Properties
IUPAC Name |
N,N-dimethyl-2-[2-(methylaminomethyl)phenoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13-10-11-6-4-5-7-12(11)15-9-8-14(2)3/h4-7,13H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYXCTXAOHVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594611 | |
Record name | N,N-Dimethyl-2-{2-[(methylamino)methyl]phenoxy}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-33-9 | |
Record name | 2-[2-(Dimethylamino)ethoxy]-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884507-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-{2-[(methylamino)methyl]phenoxy}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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